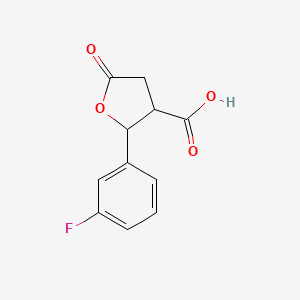

2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Beschreibung

2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a fluorinated tetrahydrofuran carboxylic acid derivative. Its core structure consists of a tetrahydrofuran ring fused with a carboxylic acid group at position 3 and a 3-fluorophenyl substituent at position 2. Such compounds are often investigated for their biological activity, particularly in enzyme inhibition and therapeutic contexts .

Eigenschaften

Molekularformel |

C11H9FO4 |

|---|---|

Molekulargewicht |

224.18 g/mol |

IUPAC-Name |

2-(3-fluorophenyl)-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C11H9FO4/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10H,5H2,(H,14,15) |

InChI-Schlüssel |

MTCZCJAKJZORIS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(OC1=O)C2=CC(=CC=C2)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-Fluorphenyl)-5-Oxotetrahydrofuran-3-carbonsäure umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit dem kommerziell erhältlichen 3-Fluorphenylboronsäure und einem geeigneten Tetrahydrofuranderivat.

Kupplungsreaktion: Eine Suzuki-Miyaura-Kupplungsreaktion wird eingesetzt, um die 3-Fluorphenylgruppe an den Tetrahydrofuranring zu binden.

Oxidation: Das resultierende Zwischenprodukt wird dann oxidiert, um die Ketonfunktionalität an der 5-Position des Tetrahydrofuranrings einzuführen.

Carboxylierung: Schließlich wird die Carbonsäuregruppe durch eine Carboxylierungsreaktion eingeführt, oft unter Verwendung von Kohlendioxid unter hohem Druck.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren für die Kupplungs- und Oxidationsschritte sowie fortschrittliche Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Fluorphenyl)-5-Oxotetrahydrofuran-3-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen:

Substitution: Das Fluoratom am Phenylring kann durch nucleophile aromatische Substitutionsreaktionen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte

Oxidation: Einführung zusätzlicher Carbonylgruppen.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Verschiedene substituierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(3-Fluorphenyl)-5-Oxotetrahydrofuran-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung interagiert mit Enzymen und Rezeptoren in biologischen Systemen und moduliert deren Aktivität.

Beteiligte Signalwege: Sie beeinflusst Signalwege, die mit Entzündungen und Zellproliferation zusammenhängen.

Wirkmechanismus

The mechanism of action of 2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and molecular features of 2-(3-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid with similar compounds:

*Hypothetical data inferred from analogs.

Key Observations:

- However, it may reduce lipophilicity relative to the octyl chain in C75 . The chlorophenyl analog has a higher molecular weight (240.64 g/mol) due to chlorine’s atomic mass, which may influence solubility and metabolic stability .

Physicochemical Properties

- Solubility : Fluorine and chlorine substituents increase polarity, likely improving aqueous solubility compared to C75’s octyl chain.

- Stability : The 3-fluorophenyl group may enhance metabolic stability due to fluorine’s resistance to oxidation .

- Melting/Boiling Points: Not explicitly reported, but molecular weight and substituent electronegativity correlate with higher melting points in halogenated analogs .

Biologische Aktivität

2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound characterized by a tetrahydrofuran ring and a carboxylic acid functional group, with a fluorinated phenyl substituent. This unique structure suggests potential biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : CHFO

- Molecular Weight : 224.19 g/mol

- CAS Number : 1399684-53-7

- Appearance : White to light yellow crystalline powder

Biological Activity Overview

Research indicates that 2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibits several biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Here is a summary of its biological effects:

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MIC) for these bacteria range from 31.25 to 62.5 µg/mL, indicating moderate efficacy against these pathogens .

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial activity, 2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has demonstrated potential anti-inflammatory effects. It may inhibit inflammatory pathways, suggesting its use as a therapeutic agent in conditions characterized by inflammation. Furthermore, its antioxidant properties could contribute to cellular protection against oxidative stress .

Study on Antimicrobial Properties

A study conducted to evaluate the antimicrobial efficacy of various tetrahydrofuran derivatives highlighted the effectiveness of 2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid. The compound was tested against multiple bacterial strains, showcasing its ability to inhibit growth effectively. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

This study underscores the compound's potential as a lead molecule for developing new antimicrobial agents .

Anti-inflammatory Mechanism Investigation

Further investigations into the anti-inflammatory mechanisms of 2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid revealed its interaction with specific enzymes involved in inflammatory pathways. The compound was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis during inflammatory responses .

Comparative Analysis with Related Compounds

The biological activity of 2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be compared with structurally similar compounds to understand the influence of substituents on activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid | CHF O | Exhibits similar antimicrobial properties |

| 2-(4-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid | CHCl O | Chlorine substituent affects reactivity |

| 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid | CHO | Lacks phenolic substitution; simpler structure |

This comparative analysis highlights how variations in substituents can affect the biological profile of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.